![molecular formula C10H11N3O2S2 B14206931 Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- CAS No. 828920-43-0](/img/structure/B14206931.png)
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. Benzenesulfonamides are known for their diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes, which play a crucial role in various physiological processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives often involves the reaction of benzenesulfonyl chloride with amines. For the specific compound N-[5-(methylamino)-2-thiazolyl]-benzenesulfonamide, the synthetic route typically includes the formation of the thiazole ring followed by sulfonamide formation. One common method involves the cyclization of a chloroacetamide derivative with ammonium thiocyanate to form the thiazole ring, which is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives generally follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and proteins.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes are responsible for the reversible hydration of carbon dioxide. By inhibiting these enzymes, the compound can disrupt the pH balance within cells, leading to various physiological effects. This inhibition is particularly significant in cancer cells, where carbonic anhydrase IX is overexpressed, contributing to the acidic microenvironment of tumors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonamide, 5-amino-N-[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]-2-methyl-
- N-Butyl-Benzenesulfonamide
- 4-((4-oxo-4,5-Dihydrothiazol-2-yl)amino)benzenesulfonamide
Uniqueness
Benzenesulfonamide, N-[5-(methylamino)-2-thiazolyl]- is unique due to its specific structure that allows it to effectively inhibit carbonic anhydrase IX. This specificity makes it a valuable compound in the development of targeted anticancer therapies. Its thiazole ring also contributes to its distinct chemical properties and reactivity compared to other benzenesulfonamide derivatives .
Propriétés
Numéro CAS |
828920-43-0 |
|---|---|
Formule moléculaire |
C10H11N3O2S2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
N-[5-(methylamino)-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C10H11N3O2S2/c1-11-9-7-12-10(16-9)13-17(14,15)8-5-3-2-4-6-8/h2-7,11H,1H3,(H,12,13) |
Clé InChI |
IMUKHWFGGBLGLK-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CN=C(S1)NS(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



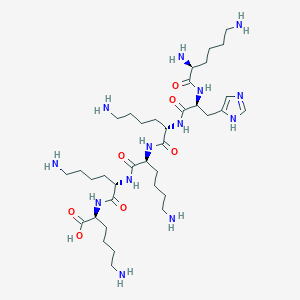
![Acetamide, N-[4-(chloromethyl)-3-(phenylmethyl)-2-thiazolidinylidene]-](/img/structure/B14206867.png)
![N-[2-(2-Methylpropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14206872.png)
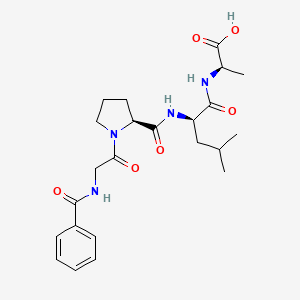
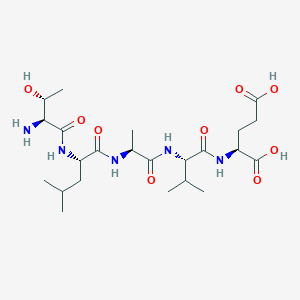

![4-(9,9-Difluorobicyclo[6.1.0]nonan-1-yl)morpholine](/img/structure/B14206886.png)
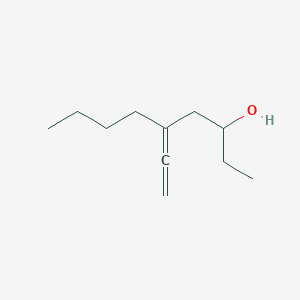


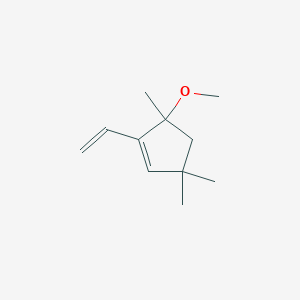

![2,2'-[Ethane-1,2-diylbis(azanediylmethylene)]bis(6-ethoxyphenol)](/img/structure/B14206922.png)
